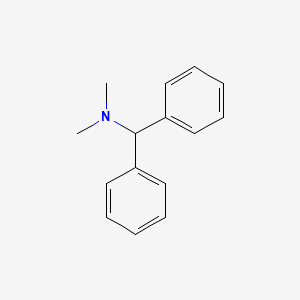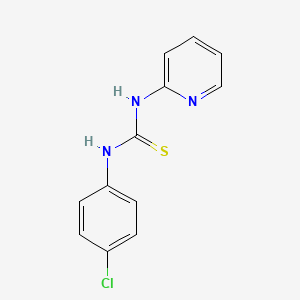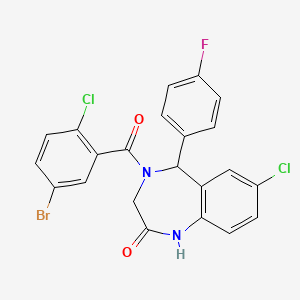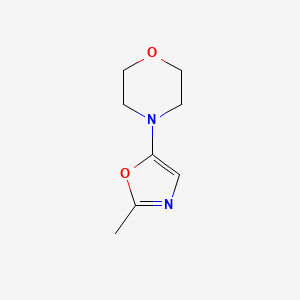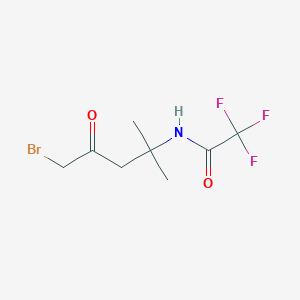![molecular formula C14H6Br2N2S2Se B3270793 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole CAS No. 534591-72-5](/img/structure/B3270793.png)
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
Vue d'ensemble
Description
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole is an organoselenium compound that features a benzoselenadiazole core substituted with bromothiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzoselenadiazole and 5-bromothiophene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. The reaction is typically performed in a solvent like dimethylformamide or toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4,7-dibromo-2,1,3-benzoselenadiazole is reacted with 5-bromothiophene in the presence of the palladium catalyst and ligand. The reaction mixture is heated to a temperature between 80-120°C for several hours to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Oxidation and Reduction: The selenadiazole core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions, useful in organic electronics.
Applications De Recherche Scientifique
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Organic Electronics: Used as a building block for semiconducting polymers in organic photovoltaic devices.
Materials Science: Investigated for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Chemical Sensors: Explored for its ability to detect various analytes due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole exerts its effects is primarily through its electronic structure. The selenadiazole core and thiophene substituents create a conjugated system that can efficiently transport charge. This makes it suitable for use in electronic devices where charge mobility is crucial. The molecular targets are typically the electrodes and active layers in devices like solar cells and transistors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom instead of selenium.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]oxadiazole: Similar structure but with an oxygen atom instead of selenium.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]triazole: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
The presence of selenium in 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole imparts unique electronic properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic radius and different electronegativity can influence the compound’s electronic band structure, making it potentially more suitable for specific applications in organic electronics.
Propriétés
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S2Se/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJJOMQXDIMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855903 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534591-72-5 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


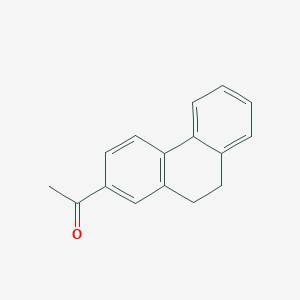
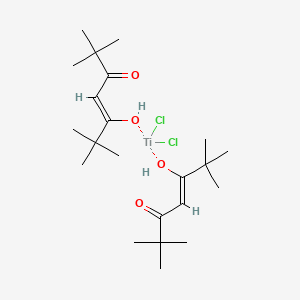
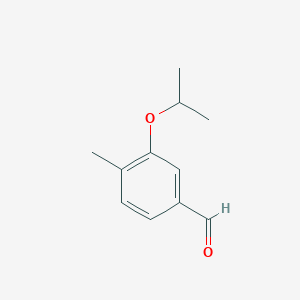
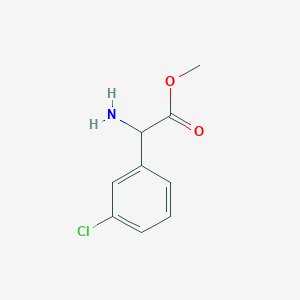
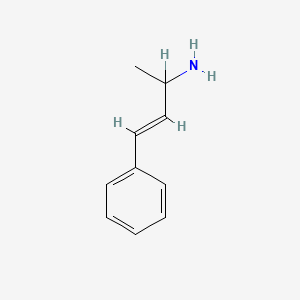
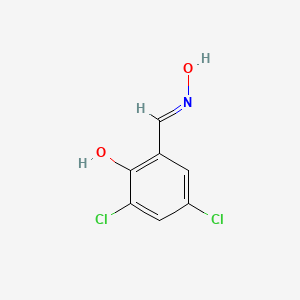
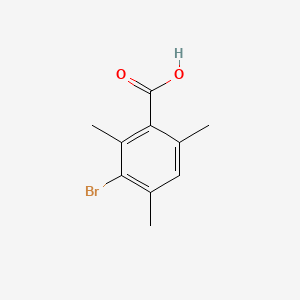
![6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3270746.png)
